Product packaging for 3',4-Dibromo-3-nitrobiphenyl(Cat. No.:CAS No. 27701-68-4)

3',4-Dibromo-3-nitrobiphenyl

Cat. No.: B1505182
CAS No.: 27701-68-4
M. Wt: 357 g/mol
InChI Key: VKDMLEOYVXKABZ-UHFFFAOYSA-N
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Description

Significance of Substituted Biphenyls in Advanced Organic Chemistry Research

Substituted biphenyls are pivotal intermediates in organic synthesis. magtech.com.cnresearchgate.net Their structural framework is integral to a wide array of pharmacologically significant compounds, including those with antihypertensive, antimicrobial, and anticancer properties. magtech.com.cnresearchgate.netamazonaws.comnih.govvanderbilt.edu Beyond medicine, they are precursors for agrochemicals, such as fungicides and pesticides, and are essential building blocks for advanced materials like liquid crystals used in displays (LCDs) and organic light-emitting diodes (OLEDs). magtech.com.cnamazonaws.comvanderbilt.eduepa.gov

A defining feature of certain substituted biphenyls is their capacity for atropisomerism. acs.orgacs.org When bulky groups are placed at the ortho positions of the biphenyl (B1667301) core, rotation around the central carbon-carbon single bond is hindered. lmaleidykla.lt This restriction can lead to the existence of stable, non-superimposable mirror-image conformers known as atropisomers, which exhibit axial chirality. grafiati.comcdc.gov This unique stereochemical property is harnessed in asymmetric catalysis, where chiral biphenyl ligands like BINAP and SEGPHOS are employed to achieve high levels of enantioselectivity in chemical reactions. epa.govresearchgate.net The synthesis of these valuable molecules often relies on cross-coupling reactions, with methods like the Suzuki-Miyaura, Ullmann, and Negishi reactions being prominent. amazonaws.comvanderbilt.edu

Rationale for the Academic Investigation of 3',4-Dibromo-3-nitrobiphenyl

While specific academic literature detailing the investigation of this compound is limited, the rationale for its study can be inferred from the extensive research on its isomers and related compounds. The primary academic interest in such a molecule lies in its role as a polyfunctional synthetic intermediate. Chemists investigate specific isomers to understand how the unique spatial and electronic arrangement of substituents—in this case, two bromine atoms and a nitro group—influences reactivity and the properties of downstream products.

The investigation of a closely related isomer, 4,4'-Dibromo-2-nitrobiphenyl , provides a clear example of this rationale. This compound is frequently cited as a crucial precursor for the synthesis of 2,7-disubstituted carbazole (B46965) derivatives. lmaleidykla.ltresearchgate.netscispace.com The synthesis involves a reductive cyclization reaction (e.g., the Cadogan reaction), where the nitro group is key to forming the new heterocyclic ring. amazonaws.comacs.orglmaleidykla.lt The resulting 2,7-disubstituted carbazoles have been found to display unusual electronic and photophysical properties compared to their 3,6-disubstituted analogs, making them valuable for research in materials science, particularly for organic electronics. researchgate.net

Therefore, the academic rationale for investigating this compound is its potential as a tailored building block. Its specific substitution pattern offers a unique starting point for creating novel carbazoles or other polycyclic systems, where the position of the bromine and nitro groups would predictably alter the electronic landscape and physical properties of the final molecule.

Overview of Current Research Trajectories for Halogenated Nitrobiphenyls

Current research on halogenated nitrobiphenyls is multifaceted, spanning synthetic chemistry, materials science, and catalysis.

A dominant research trajectory is their application as synthetic precursors. As established, they are key intermediates in the synthesis of highly functionalized carbazoles. acs.org Researchers continue to explore new methods and catalysts to improve the efficiency and scope of the reductive cyclization reactions that form these valuable heterocyclic products. amazonaws.comacs.org

In the field of catalysis, a significant challenge and area of focus is the chemoselective reduction of the nitro group in halogenated nitroaromatics. grafiati.com The goal is to hydrogenate the nitro group to an amine while leaving the carbon-halogen bonds intact, as the resulting halogenated anilines are themselves valuable industrial intermediates. grafiati.com This requires the development of highly selective catalyst systems that can differentiate between the two reducible functional groups. grafiati.com

In materials science, halogenated nitrobiphenyls are investigated as building blocks for functional materials with tailored properties. The strategic placement of halogens (which can participate in halogen bonding) and nitro groups (which are strongly electron-withdrawing) allows for the engineering of molecular crystals with specific supramolecular arrangements. acs.org For instance, the compound 4-Iodo-4'-nitrobiphenyl has been studied for its ability to form structures that exhibit nonlinear optical (NLO) properties, which are useful in laser technology. acs.org Furthermore, fluorinated biphenyls are integral to the development of liquid crystals and OLEDs. vanderbilt.edu

Finally, there is an environmental research trajectory that studies the formation and fate of nitrated and halogenated biphenyls. These compounds can be formed in the environment through the atmospheric transformation of pollutants like polybrominated biphenyls (PBBs) and polychlorinated biphenyls (PCBs). researchgate.net Understanding their occurrence, persistence, and potential ecological risks is an ongoing area of investigation. magtech.com.cnresearchgate.net

Data Table

Physicochemical and crystallographic data for the well-documented isomer, 4,4'-Dibromo-2-nitrobiphenyl, are presented below as a reference for this class of compounds.

PropertyValueSource
Compound Name 4,4'-Dibromo-2-nitrobiphenyl researchgate.net
Molecular Formula C₁₂H₇Br₂NO₂ researchgate.net
Molecular Weight 357.01 g/mol researchgate.net
Crystal System Orthorhombic researchgate.net
Space Group Pbcn researchgate.net
Dihedral Angle (inter-ring) 55.34 (14)° researchgate.net
Dihedral Angle (nitro group) 26.8 (2)° researchgate.net
Bond Length (inter-ring) 1.483 (5) Å researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7Br2NO2 B1505182 3',4-Dibromo-3-nitrobiphenyl CAS No. 27701-68-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27701-68-4

Molecular Formula

C12H7Br2NO2

Molecular Weight

357 g/mol

IUPAC Name

1-bromo-4-(3-bromophenyl)-2-nitrobenzene

InChI

InChI=1S/C12H7Br2NO2/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(7-9)15(16)17/h1-7H

InChI Key

VKDMLEOYVXKABZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C2=CC(=C(C=C2)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3 ,4 Dibromo 3 Nitrobiphenyl

Electrophilic Aromatic Substitution Reactions of the Biphenyl (B1667301) System

Electrophilic aromatic substitution (SEAr) on the 3',4-Dibromo-3-nitrobiphenyl system is governed by the directing and activating/deactivating effects of the existing substituents. The nitro group (-NO₂) is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects. nih.gov This significantly reduces the electron density of the phenyl ring to which it is attached (the 3-nitrophenyl ring), making it highly resistant to attack by electrophiles. Furthermore, the nitro group acts as a meta-director, meaning any substitution on this ring would be directed to the positions meta to the nitro group (positions 2, 5, and 6). rsc.orgnih.gov

Conversely, the bromine atoms (-Br) are also deactivating groups because their inductive electron-withdrawing effect outweighs their electron-donating resonance effect. dtic.mil However, they are less deactivating than the nitro group. Halogens are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. rsc.org

In the case of this compound, the 3-nitrophenyl ring is strongly deactivated. The 3',4'-dibromophenyl ring, while also deactivated by the two bromo substituents, is considerably more susceptible to electrophilic attack than the nitrated ring. Therefore, electrophilic aromatic substitution will occur preferentially on the dibrominated ring.

The regioselectivity on the 3',4'-dibromophenyl ring is determined by the combined directing effects of the two bromine atoms:

The 4'-bromo substituent directs incoming electrophiles to the ortho positions (3' and 5') and the para position (which is the point of attachment to the other ring).

The 3'-bromo substituent directs to its ortho positions (2' and 4') and its para position (6').

Considering these effects, the most likely positions for electrophilic attack are the 2'-, 5'-, and 6'-positions. Steric hindrance may play a role in favoring substitution at the less hindered 5'- and 6'-positions over the 2'-position, which is situated between the 3'-bromo group and the biphenyl linkage.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
SubstituentEffect on ReactivityDirecting InfluencePrimary Ring Affected
-NO₂ (Nitro)Strongly DeactivatingMeta3-Nitrophenyl Ring
-Br (Bromo)DeactivatingOrtho, Para3',4'-Dibromophenyl Ring

Nucleophilic Aromatic Substitution Reactions Involving Halogen and Nitro Functionalities

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. rsc.orgresearchgate.net These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. researchgate.netresearchgate.net

In this compound, the potent electron-withdrawing nitro group is on one ring, while the potential leaving groups (the bromine atoms) are on the other. There is no direct ortho or para relationship between the nitro group and the bromine atoms. The electronic effect of the nitro group is transmitted across the biphenyl system, but it does not provide the direct resonance stabilization required to activate the C-Br bonds toward nucleophilic attack under standard SNAr conditions. nih.gov Consequently, the displacement of the bromine substituents by common nucleophiles is expected to be highly unfavorable.

While the nitro group itself can sometimes act as a leaving group in SNAr reactions on highly activated systems, this is less common than halide displacement. For this compound, the absence of a strong activating group ortho or para to the nitro group on its own ring makes its direct displacement by a nucleophile unlikely. Therefore, the compound is generally considered inert to nucleophilic aromatic substitution under typical conditions.

Transformations of the Nitro Group (e.g., Reduction, Denitration)

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amine. The conversion of aromatic nitro compounds to anilines is a fundamental reaction in organic synthesis. A key consideration for this compound is the chemoselective reduction of the nitro group without affecting the carbon-bromine bonds.

Numerous reagents can achieve this transformation with high selectivity. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can be effective, but care must be taken as these conditions can sometimes lead to concurrent dehalogenation. Raney nickel is often a safer choice for substrates containing aromatic halides. chemistryviews.org Metal-based reductions in acidic media, such as iron (Fe) in acetic or hydrochloric acid, or tin(II) chloride (SnCl₂), are classic and highly effective methods for selectively reducing nitroarenes in the presence of halogens. dtic.milchemistryviews.org

Table 2: Selected Methods for Chemoselective Reduction of Aromatic Nitro Groups
Reagent/SystemTypical ConditionsSelectivity NotesProduct
Fe / HCl or AcOHHeatExcellent selectivity for NO₂ over aryl halides. dtic.mil3',4'-Dibromo-[1,1'-biphenyl]-3-amine
SnCl₂ / HClRoom Temp or HeatMild and highly chemoselective. chemistryviews.org3',4'-Dibromo-[1,1'-biphenyl]-3-amine
H₂ / Raney NickelPressureLess likely to cause dehalogenation compared to Pd/C. chemistryviews.org3',4'-Dibromo-[1,1'-biphenyl]-3-amine
Sodium Sulfide (Na₂S)Aqueous/Alcoholic solution, HeatCan be used for selective reduction, compatible with halides. chemistryviews.org3',4'-Dibromo-[1,1'-biphenyl]-3-amine

Denitration, the complete removal of the nitro group and its replacement with a hydrogen atom, is a less common transformation. It can sometimes be achieved through catalytic hydrogenation under forcing conditions, although this risks simultaneous dehalogenation. Specific denitration methods, such as those involving hydride-Meisenheimer complexes, are also known but are not as synthetically mainstream as nitro group reduction.

Transformations of the Bromine Substituents (e.g., Dehalogenation, Further Functionalization via Cross-Coupling)

The bromine substituents on the 3',4'-dibromophenyl ring serve as valuable handles for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the positions of the bromine atoms. The presence of the nitro group is generally tolerated by modern cross-coupling protocols.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid) to form a new C-C bond, enabling the synthesis of more complex biphenyl or terphenyl systems. researchgate.net

Heck Reaction: This involves coupling the aryl bromide with an alkene to form a new substituted alkene, attaching a vinyl group to the biphenyl core. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, introducing an alkynyl substituent. chemistryviews.orgnih.gov

The two bromine atoms at the 3' and 4' positions may exhibit different reactivities, potentially allowing for selective or sequential functionalization under carefully controlled conditions, although this can be challenging.

Table 3: Cross-Coupling Reactions for Functionalization of Bromine Substituents
Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-MiyauraR-B(OH)₂ (Boronic Acid)Pd(0) catalyst + BaseAryl-Aryl / Aryl-Alkyl
HeckAlkenePd(0) catalyst + BaseAryl-Vinyl
SonogashiraTerminal AlkynePd(0) catalyst + Cu(I) co-catalyst + BaseAryl-Alkynyl

Dehalogenation, the replacement of a bromine atom with a hydrogen atom, is another important transformation. Catalytic hydrogenation is a common method for this purpose. It has been shown that aryl bromides can be selectively reduced in the presence of nitro groups by using a palladium-on-carbon catalyst under neutral conditions, avoiding the acidic environment that promotes nitro reduction. dtic.mil This allows for the selective removal of one or both bromine atoms while retaining the nitro functionality.

Photochemical and Thermal Transformations of Dibromonitrobiphenyl Systems

The photochemical behavior of this compound is influenced by both the nitroaromatic and polybrominated biphenyl moieties. Aromatic nitro compounds are known to undergo photoreduction upon UV irradiation, especially in the presence of a hydrogen-donating solvent. dtic.milresearchgate.net This can lead to a variety of products, including the corresponding nitroso, hydroxylamine, or amine derivatives. researchgate.netfigshare.com

Thermal transformations of polybrominated compounds, often studied in the context of flame retardants, typically involve the cleavage of the C-Br bonds at elevated temperatures. This decomposition can lead to the formation of hydrobromic acid (HBr), particularly in the presence of a hydrogen source. researchgate.net The stability of the biphenyl system suggests that ring fragmentation would require very high temperatures, with C-Br and C-NO₂ bond scission being the more likely initial decomposition pathways.

Advanced Spectroscopic and Structural Elucidation of 3 ,4 Dibromo 3 Nitrobiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete assignment of all proton and carbon signals for 3',4-Dibromo-3-nitrobiphenyl can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would be expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling patterns would be dictated by the substitution pattern of the two phenyl rings. The protons on the 3-nitrophenyl ring would be influenced by the strong electron-withdrawing nitro group, leading to downfield shifts. The protons on the 3',4'-dibromophenyl ring would also be shifted downfield due to the electronegativity of the bromine atoms. Spin-spin coupling between adjacent protons would result in distinct splitting patterns (e.g., doublets, triplets, and doublets of doublets), allowing for the determination of the relative positions of the protons on each ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Twelve distinct signals would be expected, one for each carbon atom in the biphenyl (B1667301) system. The chemical shifts of the carbons would be influenced by the attached substituents. The carbon atom attached to the nitro group (C-3) and the carbons attached to the bromine atoms (C-3' and C-4') would be significantly affected. Carbons directly bonded to electron-withdrawing groups typically show shifts to a lower field. Quaternary carbons (those not bonded to any hydrogens, such as C-1, C-1', C-3, C-3', and C-4') would also be identifiable.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within each aromatic ring. Cross-peaks in the COSY spectrum connect protons that are spin-coupled, allowing for the tracing of the spin systems of both the 3-nitrophenyl and 3',4'-dibromophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for assigning quaternary carbons by observing their long-range couplings to nearby protons. For instance, the protons on one ring would show correlations to the carbons of the other ring across the central carbon-carbon bond, confirming the biphenyl linkage.

Technique Information Provided
¹H NMR Chemical environment and connectivity of protons.
¹³C NMR Carbon skeleton of the molecule.
COSY Reveals ¹H-¹H spin-spin coupling networks.
HSQC Correlates protons to their directly attached carbons.
HMBC Shows long-range ¹H-¹³C correlations (2-3 bonds).

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of this compound. The technique measures the mass-to-charge ratio (m/z) of the molecular ion with very high precision, allowing for the unambiguous determination of the elemental composition. The isotopic pattern of the molecular ion would be characteristic, showing the presence of two bromine atoms (with their distinctive ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern in the mass spectrum would provide further structural information, revealing how the molecule breaks apart under ionization. Common fragmentation pathways could include the loss of the nitro group (NO₂) or bromine atoms.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique would determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles. A key structural feature of biphenyl derivatives is the dihedral angle between the two phenyl rings, which is influenced by the steric hindrance of the substituents. For a related compound, 4,4′-Dibromo-2-nitrobiphenyl, the two benzene (B151609) rings are twisted with a dihedral angle of 55.34 (14)°. nih.govresearchgate.net A similar twisted conformation would be expected for this compound. Furthermore, X-ray crystallography would reveal any intermolecular interactions, such as halogen bonding or π-π stacking, that govern the packing of the molecules in the crystal lattice.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Chiroptical Spectroscopy for Atropisomeric Characterization (if applicable to specific derivatives)

The phenomenon of atropisomerism, a type of axial chirality resulting from restricted rotation around a single bond, is a significant consideration for ortho-substituted biphenyls like this compound. The presence of a nitro group at the C3 position and a bromine atom at the C3' position creates steric hindrance that can impede the free rotation about the C-C bond linking the two phenyl rings. This restricted rotation can lead to the existence of stable, non-superimposable mirror-image conformers known as atropisomers. While specific chiroptical studies on this compound itself are not extensively documented, the principles and techniques applied to analogous compounds are directly relevant.

Chiroptical spectroscopy, which probes the interaction of chiral molecules with polarized light, is the definitive method for identifying and characterizing atropisomers. The primary techniques employed for this purpose are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. For a derivative of this compound to be characterized by CD spectroscopy, it would first need to be resolved into its separate atropisomers, for instance, through chiral chromatography. Each enantiomer would then produce a CD spectrum that is a mirror image of the other, exhibiting positive or negative Cotton effects at specific wavelengths. The observation of such a spectrum would serve as conclusive evidence of stable atropisomerism. Furthermore, the experimental CD spectra, when compared with spectra predicted by computational methods like time-dependent density functional theory (TD-DFT), can be used to assign the absolute configuration (Ra or Sa) to each atropisomer.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. Similar to CD spectroscopy, this technique can be used to characterize the resolved atropisomers of this compound derivatives. The resulting ORD curve, known as a Cotton effect curve in the region of an absorption band, provides information about the stereochemistry of the molecule.

The stability of the atropisomers, and thus the feasibility of their separation and characterization, is determined by the rotational energy barrier. This barrier is influenced by the size of the ortho-substituents and their interactions with other atoms on the rings. In this compound, the ortho-nitro group is expected to play a crucial role in creating a substantial barrier to rotation.

Interactive Data Table: Chiroptical Techniques for Atropisomeric Analysis

TechniquePrincipleInformation ObtainedRelevance to this compound Derivatives
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light.Confirmation of chirality, assignment of absolute configuration, determination of enantiomeric purity.Highly relevant for confirming the existence of and characterizing resolved atropisomers.
Optical Rotatory Dispersion (ORD) Measurement of the change in optical rotation with wavelength.Determination of specific rotation, identification of enantiomers.Applicable for characterizing the optical activity of separated atropisomers.

Detailed Research Findings from Related Compounds:

While direct experimental data for this compound is scarce, extensive research on other halogenated and nitrated biphenyls provides a strong basis for expecting atropisomerism. For example, the crystal structure of the related compound 4,4′-Dibromo-2-nitrobiphenyl reveals a significantly twisted conformation, with a dihedral angle of 55.34(14)° between the two benzene rings. nih.govresearchgate.net This inherent non-planarity in the solid state is a strong indicator of a high rotational barrier, suggesting that stable atropisomers could exist in solution. For many such biphenyl derivatives, researchers have successfully separated the atropisomers and used chiroptical methods to elucidate their stereochemical properties.

Advanced Analytical Methodologies for Detection and Quantification of 3 ,4 Dibromo 3 Nitrobiphenyl

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analyzing complex mixtures, and for a compound like 3',4-Dibromo-3-nitrobiphenyl, both gas and liquid chromatography offer viable separation pathways. The choice between these techniques often depends on the sample matrix, the required sensitivity, and the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. Given the likely volatility of this compound, GC-MS represents a primary analytical choice. The separation is achieved on a capillary column, typically with a non-polar or medium-polarity stationary phase, based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then detects and helps identify the compound by analyzing its mass-to-charge ratio and fragmentation pattern.

For the analysis of halogenated compounds, GC is often coupled with a high-resolution mass spectrometer (HRMS) to achieve high precision and significance in quantification, often utilizing the isotope dilution technique. thermofisher.com The use of a short GC column with a thin film is sometimes recommended for analyzing thermolabile compounds. thermofisher.com In terms of ionization, electron impact (EI) is a common mode that provides characteristic fragmentation patterns useful for structural elucidation.

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

ParameterSuggested Condition
GC System High-Resolution Gas Chromatograph
Injector Split/Splitless
Column TR-5MS (or equivalent), 15 m x 0.25 mm ID, 0.1 µm film thickness
Carrier Gas Helium
Oven Program Optimized temperature gradient (e.g., 120°C hold, ramp to 330°C)
MS Detector High-Resolution Mass Spectrometer (e.g., DFS)
Ionization Mode Electron Impact (EI)
Acquisition Mode Multiple Ion Detection (MID) or Full Scan

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is an essential alternative, particularly for compounds that are thermally labile or not sufficiently volatile for GC. LC separates compounds in a liquid mobile phase moving through a packed column. For brominated compounds like this compound, reversed-phase LC is a common approach.

LC-MS/MS, which involves tandem mass spectrometry, offers enhanced selectivity and sensitivity, making it suitable for trace-level analysis in complex matrices. dioxin20xx.org Ionization techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are typically employed. dioxin20xx.org The development of a sensitive LC-MS/MS method would be crucial for determining potential genotoxic impurities in various samples. nih.gov

Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis

ParameterSuggested Condition
LC System Ultra-High-Performance Liquid Chromatograph (UHPLC)
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Gradient of water and acetonitrile/methanol with a modifier (e.g., formic acid)
Flow Rate Optimized for the column dimensions
MS Detector Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI) in negative mode
Acquisition Mode Selected Reaction Monitoring (SRM)

Enantioselective Chromatographic Separation (for atropisomeric forms, if present)

Biphenyls with bulky substituents at the ortho positions can exhibit atropisomerism, a type of axial chirality where rotation around the single bond connecting the two phenyl rings is restricted. This results in the existence of stable, non-superimposable enantiomers. While there is no specific literature confirming the atropisomeric nature of this compound, its structure suggests that the potential for restricted rotation should be considered.

Should atropisomers exist, their separation would require enantioselective chromatography. This is typically achieved using chiral stationary phases (CSPs) in either GC or LC. Polysaccharide-based CSPs are widely used in HPLC for the enantioseparation of various chiral compounds. The development of such a method would be a novel area of research for this specific compound.

Sample Preparation and Matrix Effects in Analytical Procedures

The quality of analytical data is highly dependent on the sample preparation process. The primary goals of sample preparation are to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

For environmental matrices such as soil, water, or sediment, common extraction techniques for halogenated nitroaromatic compounds include:

Solid-Phase Extraction (SPE): This is a widely used technique for extracting and concentrating analytes from liquid samples. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): This method is a modified solvent extraction technique that is quick and efficient for extracting analytes from aqueous solutions. gcms.cz

Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples.

Matrix effects, where components of the sample matrix interfere with the ionization of the target analyte in the mass spectrometer, can significantly impact the accuracy of quantification, particularly in LC-MS. These effects can lead to either suppression or enhancement of the analyte signal. To mitigate matrix effects, several strategies can be employed, including the use of matrix-matched calibration standards, stable isotope-labeled internal standards, and thorough sample cleanup procedures.

Development and Validation of Analytical Methodologies for Environmental or Synthetic Matrices

The development of a robust analytical method requires careful optimization of all parameters, from sample preparation to final detection. Once developed, the method must be validated to ensure it is fit for its intended purpose. demarcheiso17025.com Method validation is a critical process that demonstrates the reliability, accuracy, and precision of the analytical procedure. researchgate.net

Key validation parameters, as typically defined by international guidelines, include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. researchgate.net

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Environmental Transformation and Degradation Pathways of 3 ,4 Dibromo 3 Nitrobiphenyl

Biodegradation Mechanisms and Microbial Transformations

Microbial communities in anaerobic environments, such as sediments and certain soils, are known to mediate the reductive dehalogenation of brominated compounds. For instance, the anaerobic biodegradation of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) involves sequential reductive debromination to form less halogenated intermediates. researchgate.net This process is often dependent on the available electron acceptors, with degradation observed under methanogenic, sulfidogenic, and Fe(III)-reducing conditions, but can be inhibited under denitrifying conditions. researchgate.net It is plausible that 3',4-Dibromo-3-nitrobiphenyl could undergo a similar reductive debromination, leading to the formation of monobromo-nitrobiphenyl or nitrobiphenyl as intermediate products.

In addition to dehalogenation, the nitro group of this compound is also susceptible to microbial transformation. Under anaerobic conditions, nitroaromatic compounds can be reduced by various microorganisms to nitroso, hydroxylamino, and ultimately amino derivatives. This process can be a crucial first step in the complete mineralization of the compound.

Under aerobic conditions, microbial degradation would likely involve oxidative pathways initiated by dioxygenase enzymes. These enzymes can catalyze the hydroxylation of the aromatic rings, leading to the formation of dihydroxy-dibromo-nitrobiphenyl intermediates. Subsequent ring cleavage and further metabolism can then lead to the breakdown of the biphenyl (B1667301) structure. The metabolism of dibenzothiophene by Pseudomonas strains, for example, involves the oxidation of both the sulfur atom and the benzene (B151609) ring, leading to ring cleavage products. nih.gov This suggests that aerobic bacteria may possess the enzymatic machinery to attack the aromatic rings of this compound.

Table 1: Potential Microbial Transformations of this compound

Transformation PathwayConditionsKey ReactionsPotential Intermediates
Reductive DehalogenationAnaerobicRemoval of bromine atoms3-Nitro-4'-bromobiphenyl, 4-Bromo-3'-nitrobiphenyl, 3-Nitrobiphenyl
Nitro Group ReductionAnaerobicReduction of the nitro group3-Amino-3',4-dibromobiphenyl
Aromatic Ring OxidationAerobicHydroxylation and ring cleavageDihydroxy-dibromo-nitrobiphenyls

Photodegradation Processes and Identification of Photoproducts

Photodegradation, or the breakdown of compounds by light, represents a significant abiotic degradation pathway for many aromatic pollutants in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. For this compound, photodegradation is likely to be an important transformation process due to the presence of chromophores (the biphenyl rings, nitro group, and bromine atoms) that can absorb ultraviolet and visible light.

The photodegradation of halogenated aromatic compounds can proceed through several mechanisms. One common pathway is reductive dehalogenation, where the carbon-bromine bond is cleaved, leading to the formation of less halogenated biphenyls. The photodegradation of the flame retardant 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA) has been shown to occur under both reductive and oxidative conditions. researchgate.netmdpi.com In reductive photodegradation, photogenerated electrons can react with the halogenated compound, leading to the removal of bromine atoms. mdpi.com A similar process could lead to the formation of monobromo-nitrobiphenyls and eventually 3-nitrobiphenyl from this compound.

In addition to reductive pathways, oxidative photodegradation can also occur, often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) generated by photosensitizers present in natural waters (e.g., dissolved organic matter). These highly reactive species can attack the aromatic rings, leading to hydroxylation and subsequent ring cleavage.

The nitro group can also influence the photodegradation process. Nitroaromatic compounds are known to undergo photochemical reactions, including the reduction of the nitro group or photosubstitution reactions.

Table 2: Potential Photodegradation Pathways and Photoproducts of this compound

Degradation PathwayKey ReactionsPotential Photoproducts
Reductive DehalogenationC-Br bond cleavage by photogenerated electrons3-Nitro-4'-bromobiphenyl, 4-Bromo-3'-nitrobiphenyl, 3-Nitrobiphenyl
Oxidative DegradationAttack by reactive oxygen species (e.g., •OH)Hydroxylated dibromo-nitrobiphenyls, ring cleavage products
Nitro Group TransformationPhotoreduction or photosubstitutionAmino-dibromobiphenyls, hydroxylated nitrobiphenyls

Chemical Degradation in Environmental Systems

Beyond microbial and photochemical processes, this compound can also be subject to chemical degradation in the environment. These reactions can be particularly important in engineered systems designed for water and soil remediation.

Advanced Oxidation Processes (AOPs) are a suite of technologies that rely on the generation of highly reactive and non-selective hydroxyl radicals (•OH) to oxidize recalcitrant organic pollutants. researchgate.net AOPs have proven effective for the degradation of a wide range of contaminants, including halogenated and nitrated aromatic compounds. researchgate.netnih.gov Common AOPs include:

Fenton and photo-Fenton processes: These involve the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. The process can be enhanced by UV light (photo-Fenton).

UV/H₂O₂: The photolysis of hydrogen peroxide by UV light generates hydroxyl radicals.

Ozonation (O₃) and O₃/UV: Ozone can directly react with organic compounds or be combined with UV light to produce hydroxyl radicals.

Heterogeneous photocatalysis: This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals and other reactive oxygen species. mdpi.com

The application of AOPs to this compound would likely result in the rapid degradation of the compound through hydroxylation of the aromatic rings, leading to ring cleavage and eventual mineralization to carbon dioxide, water, bromide, and nitrate (B79036) ions.

Reductive dehalogenation can also be achieved through chemical means. For instance, zero-valent iron (ZVI) has been widely used for the remediation of contaminated groundwater and soil. ZVI can act as an electron donor, promoting the reductive dehalogenation of halogenated organic compounds. This process could potentially transform this compound into less halogenated and potentially less toxic products.

The effectiveness of these chemical degradation processes depends on various factors, including the concentration of the pollutant, the presence of interfering substances in the environmental matrix, pH, and the specific operating conditions of the treatment system.

Table 3: Chemical Degradation Processes for this compound

ProcessReagents/ConditionsMechanism
Advanced Oxidation Processes (AOPs)H₂O₂/Fe²⁺ (Fenton), UV/H₂O₂, O₃, UV/TiO₂Generation of hydroxyl radicals (•OH) leading to oxidative degradation
Reductive DehalogenationZero-Valent Iron (ZVI)Electron transfer leading to the removal of bromine atoms

Role of 3 ,4 Dibromo 3 Nitrobiphenyl As a Synthetic Intermediate

Precursor for the Synthesis of Carbazole (B46965) Derivatives

One of the primary applications of nitrobiphenyls, including 3',4-Dibromo-3-nitrobiphenyl, is in the synthesis of carbazole derivatives. The general and well-established method for this transformation is the Cadogan reaction, which involves a reductive cyclization of a 2-nitrobiphenyl derivative. google.com This reaction is typically carried out using a phosphite reagent, such as triethyl phosphite or triphenylphosphine, which deoxygenates the nitro group to a reactive nitrene intermediate. This intermediate then undergoes an intramolecular cyclization to form the carbazole ring system.

While direct literature on the cyclization of this compound is not extensively detailed, the reactivity of analogous compounds is well-documented and provides a clear precedent. For instance, the closely related compound 4,4'-Dibromo-2-nitrobiphenyl is a known and crucial precursor for the synthesis of 2,7-dibromocarbazole. google.comnih.govresearchgate.net This transformation is achieved through a reductive cyclization process, highlighting the utility of dibromo-nitrobiphenyl compounds in accessing dibromocarbazole scaffolds. google.comchemicalbook.comgoogle.comlookchem.com

The resulting dibromocarbazoles are themselves important building blocks for a variety of functional materials, including those used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). chemicalbook.comlookchem.comossila.com The bromine atoms on the carbazole core can be further functionalized through various cross-coupling reactions to introduce different substituents and tune the electronic and photophysical properties of the final material.

Table 1: Synthesis of Carbazole Derivatives from Nitrobiphenyl Precursors

PrecursorReagentProductApplication of Product
2-NitrobiphenylTriethyl phosphiteCarbazoleCore structure in many natural products and pharmaceuticals
4,4'-Dibromo-2-nitrobiphenylTriphenylphosphine2,7-DibromocarbazoleIntermediate for organic electronic materials google.comnih.govresearchgate.net
This compoundPhosphite Reagent (e.g., P(OEt)₃)2,6-Dibromocarbazole (expected)Potential intermediate for functional materials

Building Block for Advanced Organic Molecules and Functional Materials Research

The utility of this compound extends beyond the synthesis of carbazoles. Its multifunctional nature makes it a versatile building block for the construction of a wide range of advanced organic molecules and functional materials. The differential reactivity of the bromine and nitro groups allows for a stepwise and controlled elaboration of the molecular structure.

The bromine atoms on the biphenyl (B1667301) rings are amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds, enabling the attachment of a wide array of functional groups, including aryl, alkyl, and alkynyl moieties. This capability is crucial for the construction of conjugated systems with tailored electronic properties for applications in materials science.

The nitro group, on the other hand, can be readily reduced to an amino group (-NH2). This transformation opens up another avenue for functionalization. The resulting amine can participate in a variety of reactions, including amide bond formation, diazotization, and the synthesis of other nitrogen-containing heterocycles. The presence of both bromo and nitro groups provides two distinct reactive sites, enhancing its versatility as a synthetic building block.

The combination of these reactive sites allows for the synthesis of complex, multi-component systems. For example, one could envision a synthetic strategy where the bromine atoms are first utilized in cross-coupling reactions to build a larger conjugated framework, followed by the reduction of the nitro group and subsequent functionalization of the resulting amine. This stepwise approach provides a high degree of control over the final molecular architecture.

The carbazole derivatives synthesized from dibromo-nitrobiphenyl precursors have been shown to exhibit interesting electronic properties. nih.govresearchgate.net These properties are highly dependent on the substitution pattern of the carbazole core, which can be precisely controlled through the design of the biphenyl precursor. This makes compounds like this compound attractive starting materials for the development of new materials for organic electronics.

Table 2: Potential Synthetic Transformations of this compound

Reactive SiteReaction TypePotential ProductApplication
Bromine atomsSuzuki CouplingAryl-substituted nitrobiphenylBuilding block for conjugated polymers
Bromine atomsSonogashira CouplingAlkynyl-substituted nitrobiphenylPrecursor for optoelectronic materials
Nitro groupReductionDibromo-aminobiphenylIntermediate for dyes and pharmaceuticals
BothSequential Coupling and ReductionFunctionalized aminobiphenylsComplex organic molecules

Future Research Directions and Emerging Methodologies in Dibromonitrobiphenyl Studies

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of polyfunctionalized biphenyls traditionally involves methods that can be resource-intensive and generate significant chemical waste jddhs.com. The future of synthesizing compounds like 3',4-Dibromo-3-nitrobiphenyl will increasingly rely on green chemistry principles, which prioritize waste minimization, energy efficiency, and the use of safer, renewable materials jocpr.comarkat-usa.org.

Key areas of innovation include:

Advanced Catalysis : The development of highly efficient and reusable catalysts is central to greener synthetic routes. For the biphenyl (B1667301) core, Suzuki-Miyaura cross-coupling reactions catalyzed by palladium are common researchgate.net. Future work will focus on creating more sustainable catalysts, such as water-soluble, fullerene-supported PdCl2 nanocatalysts, which allow reactions to proceed at room temperature in aqueous media with high yields and easy catalyst recycling researchgate.net. Iron-based catalysts are also gaining attention as abundant, cost-effective, and less toxic alternatives to heavy metals for reactions like bromination jocpr.comelsevierpure.com.

Alternative Solvents and Reaction Conditions : A significant portion of chemical waste comes from traditional organic solvents jocpr.com. Research is moving towards the use of greener solvents like water, supercritical CO2, and bio-based solvents derived from renewable resources jocpr.comarkat-usa.org. Microwave-assisted synthesis is another promising technique that can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods arkat-usa.orgresearchgate.net. For instance, the bromination of aromatic rings has been successfully achieved using microwave irradiation in on-water reactions researchgate.net.

Greener Reagents : The choice of reagents for processes like bromination and nitration is critical. Traditional methods often use hazardous substances like liquid bromine or fuming nitric acid nih.govrsc.org. Innovations include the use of more manageable and eco-friendly brominating agents, such as cetyltrimethylammonium tribromide (CTMATB) or reagents generated in situ from bromide/bromate mixtures, which avoid handling liquid bromine and improve atom economy researchgate.netrsc.org. Similarly, replacing fuming nitric acid with a mixture of potassium nitrate (B79036) and sulfuric acid provides a safer alternative for nitration reactions nih.gov.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Substituted Biphenyls

Feature Traditional Approach Emerging Green Approach Source(s)
Catalysts Homogeneous, often single-use heavy metal catalysts. Reusable, recyclable nanocatalysts (e.g., fullerene-supported PdCl2); abundant metal catalysts (e.g., iron-based). jocpr.comresearchgate.netelsevierpure.com
Solvents Hazardous organic solvents (e.g., dichloromethane, toluene). Water, supercritical CO2, bio-based solvents. jocpr.comarkat-usa.org
Energy Source Conventional heating (oil baths, heating mantles). Microwave irradiation, room temperature reactions. arkat-usa.orgresearchgate.net
Reagents Use of hazardous reagents like liquid bromine and fuming nitric acid. Safer brominating agents (e.g., CTMATB); in situ reagent generation; milder nitrating mixtures (e.g., KNO3/H2SO4). nih.govresearchgate.netrsc.org
Efficiency Often involves multi-step processes with significant by-product formation. Streamlined, one-pot syntheses with higher atom economy and reduced waste. arkat-usa.org

Development of In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize reaction conditions, improve yield and safety, and gain deeper mechanistic insights, real-time monitoring of chemical reactions is essential. The development of robust in-situ spectroscopic techniques allows chemists to track the concentrations of reactants, intermediates, and products as the reaction progresses without the need for sample extraction spectroscopyonline.comnih.gov.

Future applications for the synthesis of this compound could involve:

Vibrational Spectroscopy (FT-IR and Raman) : Mid-infrared (IR) and Raman spectroscopy are powerful non-destructive tools for monitoring molecular structures spectroscopyonline.commdpi.com. By inserting a probe directly into the reaction vessel, changes in characteristic vibrational bands corresponding to the starting materials (e.g., a substituted biphenyl), the appearance of the nitro group, and shifts from C-H to C-Br bonds can be tracked in real time. This data helps in determining reaction kinetics, identifying transient intermediates, and pinpointing the exact moment of reaction completion spectroscopyonline.comnih.gov.

UV-Vis Spectroscopy : Ultraviolet-visible (UV-Vis) spectroscopy can monitor changes in chromophoric groups within the molecules mdpi.comusc.edu. The introduction of a nitro group onto the biphenyl structure significantly alters its electronic absorption spectrum. This technique can be used to follow the progress of the nitration step, providing real-time concentration data based on the Beer-Lambert law mdpi.comiitb.ac.in.

Surface-Enhanced Raman Spectroscopy (SERS) : For reactions that occur at very low concentrations or to enhance weak signals, SERS is a promising technique. It has been used to monitor the nitration of tyrosine residues in peptides, demonstrating its sensitivity in detecting the formation of nitro groups nih.govresearchgate.net. This high sensitivity could be adapted to monitor trace intermediates or by-products in the synthesis of dibromonitrobiphenyls.

Table 2: Potential In-Situ Spectroscopic Techniques for Monitoring Dibromonitrobiphenyl Synthesis

Technique Information Provided Application in Synthesis Source(s)
FT-IR Spectroscopy Real-time changes in functional groups (e.g., C-Br, NO2). Monitoring conversion rates, identifying intermediates, endpoint determination. spectroscopyonline.comnih.govmdpi.com
Raman Spectroscopy Complementary vibrational data, excellent for aqueous systems. Tracking disappearance of reactants and appearance of products. spectroscopyonline.commdpi.com
UV-Vis Spectroscopy Changes in electronic transitions and chromophores. Monitoring the progress of the nitration step. mdpi.comusc.edu
SERS Enhanced Raman signals for high-sensitivity detection. Detecting low-concentration intermediates or by-products. nih.govresearchgate.net

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry offers a powerful, predictive tool for understanding the structure, properties, and reactivity of molecules like this compound, thereby guiding experimental work. As computational power increases, so does the accuracy and applicability of these models.

Future research will likely leverage:

Density Functional Theory (DFT) : DFT calculations are instrumental in predicting molecular geometries, including the crucial inter-ring torsion angle in biphenyl derivatives, which dictates their electronic and physical properties nih.govresearchgate.netresearchgate.net. For this compound, DFT can be used to calculate its stable conformations, predict its spectroscopic signatures (IR, Raman, NMR), and model the electronic effects of the bromo and nitro substituents on the biphenyl core nih.govresearchgate.net.

Reaction Mechanism and Kinetics Simulation : Computational models can elucidate complex reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can predict the most favorable reaction mechanisms for the bromination and nitration steps. This understanding can help in selecting optimal catalysts, solvents, and temperatures to favor the desired isomer and minimize by-products researchgate.net.

Predictive Toxicology and Environmental Fate : Before extensive synthesis, computational models can provide an initial assessment of a molecule's potential toxicity and environmental impact. By modeling interactions with biological macromolecules or predicting properties like solubility and soil adsorption, researchers can prioritize the development of compounds with more favorable safety and environmental profiles acs.orgmdpi.com.

Multidisciplinary Integration in Substituted Biphenyl Research

The study of a specific chemical compound is often a starting point for broader applications. The future of research on this compound will benefit from integration with other scientific disciplines.

Materials Science : Substituted biphenyls are foundational units for liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials due to their rigid structure and tunable electronic properties nih.gov. This compound could serve as a precursor for novel carbazole (B46965) derivatives or other polycyclic aromatic systems with unique optical or electronic characteristics nih.govresearchgate.net. Collaboration between synthetic chemists and materials scientists is crucial to design and synthesize molecules with targeted functionalities.

Pharmaceutical Chemistry and Pharmacology : Biphenyl moieties are present in numerous pharmacologically active molecules arabjchem.org. While this compound itself is an intermediate, it can be a building block for more complex molecules. Integrated research involving medicinal chemists could explore its use in synthesizing new classes of compounds for biological screening arabjchem.orgresearchgate.net. In silico studies, such as molecular docking, can be used to predict the binding affinity of its derivatives to biological targets like enzymes, guiding the design of potential therapeutic agents acs.org.

Environmental Science : Polybrominated and polychlorinated biphenyls (PBBs and PCBs) are known persistent organic pollutants nih.govmdpi.com. Research on new brominated compounds must therefore include an environmental perspective. Collaboration with environmental scientists can help in understanding the potential persistence, bioaccumulation, and degradation pathways of this compound and its derivatives, ensuring that new chemical developments are environmentally conscious mdpi.com.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3',4-dibromo-3-nitrobiphenyl, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or Suzuki-Miyaura cross-coupling using brominated precursors. For purity optimization, employ column chromatography with silica gel (eluent: hexane/ethyl acetate) and recrystallization in ethanol. Monitor reaction progress using TLC (Rf ≈ 0.3–0.5 in 7:3 hexane:EtOAc). Purity validation via HPLC (C18 column, acetonitrile/water gradient) should achieve ≥97% purity .

Q. What spectroscopic techniques are effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting patterns and nitro/bromo group integration). FT-IR identifies functional groups (NO₂ stretch ~1520 cm⁻¹; C-Br ~600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical [M+H]⁺ for C₁₂H₈Br₂NO₂: 374.893). Cross-reference with databases like NIST Chemistry WebBook for spectral matching .

Q. How should researchers assess the thermal stability and decomposition pathways of this compound?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) to determine decomposition onset (>200°C expected). Pair with differential scanning calorimetry (DSC) to detect exothermic/endothermic events. For pathway analysis, use GC-MS to identify volatile decomposition byproducts (e.g., bromophenols or nitrobenzene derivatives) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Optimize geometry using B3LYP/6-311G(d,p) to calculate electron density maps and frontier molecular orbitals (HOMO-LUMO gaps). Simulate reaction pathways for Suzuki coupling by modeling Pd(0)-catalyzed transmetallation steps. Validate predictions with experimental yields and compare substituent effects (e.g., bromine’s steric vs. electronic contributions) .

Q. What strategies resolve contradictions in reported reaction yields for brominated nitroaromatic compounds?

  • Methodological Answer : Conduct methodological triangulation :

  • Replicate studies under controlled conditions (solvent purity, catalyst batch, inert atmosphere).
  • Use statistical tools (ANOVA, t-tests) to assess variability between labs.
  • Compare reaction monitoring techniques (e.g., in situ IR vs. offline HPLC) to identify kinetic discrepancies.
  • Reference standardized protocols (e.g., NIST-certified reagents) to minimize procedural bias .

Q. How does the steric and electronic interplay of bromine and nitro groups influence regioselectivity in further functionalization?

  • Methodological Answer : Perform Hammett analysis to quantify electronic effects (σₚ values: NO₂ = +0.82, Br = +0.23). Use X-ray crystallography (e.g., as in 4-Methoxy-3-nitrobiphenyl studies) to determine bond angles and steric hindrance. Pair with kinetic isotope effect (KIE) experiments to distinguish electronic vs. steric dominance in substitution reactions .

Q. What are the challenges in detecting environmental degradation products of this compound, and how can they be addressed?

  • Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) for trace analysis (detection limit <1 ppb). Employ isotopic labeling (e.g., ¹³C or ²H) to track metabolic pathways in microbial degradation studies. Validate with spiked recovery experiments in soil/water matrices to account for matrix interference .

Methodological Notes

  • Data Validation : Cross-check spectral data with NIST or PubChem entries to confirm assignments .
  • Contradiction Management : Pre-register experimental protocols (e.g., on Open Science Framework) to reduce reproducibility issues .
  • Advanced Modeling : Leverage software like Gaussian or ORCA for DFT calculations, ensuring basis sets match experimental conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.